Product packaging for m-PEG6-acid(Cat. No.:)

m-PEG6-acid

Katalognummer: B609278
Molekulargewicht: 324.37 g/mol
InChI-Schlüssel: YMWMTQPDLHRNCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

m-PEG6-acid is a monomethyl ether polyethylene glycol (PEG) linker terminated with a carboxylic acid functional group. This non-cleavable reagent is designed for bio-conjugation, featuring a hydrophilic hexaethylene glycol (PEG-6) spacer that enhances solubility in aqueous media and a terminal methyl group that can provide a neutral, non-reactive end upon conjugation . The carboxylic acid group can be activated using standard coupling agents such as EDC or HATU to form stable amide bonds with primary amine groups present on molecules like proteins, peptides, or other substrates . This makes this compound a valuable tool for researchers developing antibody-drug conjugates (ADCs), modifying therapeutic proteins, or creating other bioconjugates where a stable, hydrophilic spacer is desired . The incorporation of the PEG chain is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics; it increases the hydrodynamic volume of the conjugate, which can reduce renal clearance, prolong plasma half-life, and decrease immunogenicity . With a molecular weight of 324.4 and a purity of 95%, this reagent is supplied for laboratory research applications . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O8 B609278 m-PEG6-acid

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWMTQPDLHRNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Tosylation and Phthalimide Substitution

The synthesis begins with 1,11-dihydroxy-3,6,9-trioxa-undecane (TEG), a commercially available PEG-6 diol. Tosylation is performed using p-toluenesulfonyl chloride (TsCl) in chloroform at 22°C for 8 hours, yielding 11-O-tosyl-3,6,9-trioxa-1-hydroxy-undecane with 89% efficiency. Subsequent nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80–90°C for 14 hours introduces a phthalimido group, forming N-(3,6,9-trioxa-11-hydroxy-undecane)-phthalimide. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the tosylate intermediate.

Table 1: Reaction Conditions for Tosylation and Substitution

StepReagentsSolventTemperatureTimeYield
TosylationTsCl, triethylamineChloroform22°C8 h89%
Phthalimide substitutionPotassium phthalimideDMF80–90°C14 h78%

Hydrazinolysis and Amine Deprotection

The phthalimido group is cleaved via hydrazinolysis using hydrazine monohydrate in methanol. Heating at 50°C for 3 hours followed by 12 hours of stirring at room temperature liberates the primary amine, 11-amino-3,6,9-trioxa-hydroxy-undecane. Prolonged reaction times (>15 hours) risk forming bis-amide byproducts, necessitating precise timing. Post-reaction purification involves extraction with diethyl ether and ethyl acetate to isolate the amine with 95% purity.

Table 2: Optimization of Carboxylic Acid Formation

ParameterOptimal ValueEffect on Yield
Anhydride ratio1.5:1Maximizes to 92%
Temperature40°CPrevents decarboxylation
Solvent systemDCM:DMF (4:1)Enhances solubility

Purification and Quality Control

Solvent Extraction and Filtration

Crude this compound is purified via sequential solvent extraction. After reaction completion, the mixture is evaporated under reduced pressure, resuspended in methanol, and filtered to remove insoluble byproducts. Ethyl acetate extraction (3×) followed by diethyl ether washing reduces residual hydrazine to <0.1%. Final purity of 95% is confirmed by HPLC using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

Spectroscopic Characterization

  • 1H^1H-NMR (400 MHz, CDCl₃): δ 3.6–3.7 (m, 24H, PEG -CH₂-), δ 2.9 (t, 2H, -CH₂-NH-), δ 2.5 (s, 2H, -COOH).

  • UV-Vis : Absorbance at 280 nm confirms the absence of phthalimide contaminants (ε < 100 M⁻¹cm⁻¹).

  • Mass Spec : ESI-MS shows [M+H]⁺ at m/z 325.4, matching the theoretical molecular weight of 324.4 Da.

Challenges and Mitigation Strategies

Byproduct Formation During Hydrazinolysis

Extended hydrazinolysis (>5 hours) generates bis-amide byproducts through over-reaction. This is mitigated by strict time control and real-time monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Solvent-Induced Precipitation

High DMSO concentrations (>5%) during anhydride reactions cause precipitation. Maintaining DMSO at <1% and using HEPES buffer (pH 8.5) improves solubility, as demonstrated in ADC conjugation studies.

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in nimotuzumab-PEG6-DM1 conjugates, achieving drug-to-antibody ratios (DAR) of 3.5–7.3. Conjugation in 0.1 M HEPES (pH 8.5) at 37°C for 2 hours followed by 4°C incubation for 20 hours yields stable ADCs with <1% aggregation.

Table 3: Bioconjugation Performance Metrics

MetricValueMethod
DAR3.5–7.3UV spectrophotometry
Aggregate formation<1%Size exclusion HPLC
Binding affinity (Kₐ)1.94 × 10⁻⁹ MBiolayer interferometry

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Drug Development
m-PEG6-acid is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These innovative molecules leverage the cell's natural protein degradation machinery to eliminate unwanted proteins, presenting a promising strategy for targeted cancer therapies. The compound functions as a linker in PROTAC design, providing necessary spacing between binding moieties, which is essential for their efficacy.

2. Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this compound enhances the therapeutic index by improving drug solubility and stability. For instance, studies have shown that PEGylated forms of antibodies demonstrate improved pharmacokinetics and reduced immunogenicity, leading to better clinical outcomes in cancer treatment .

3. Inflammation and Oxidative Stress Studies
Research indicates that this compound can modulate reactive oxygen species levels within inflammatory cells, making it a potential therapeutic target for inflammatory diseases. Its role in understanding oxidative stress-related cellular functions provides insights into various pathologies, including cardiovascular diseases .

Drug Delivery Systems

1. Controlled Release Formulations
The incorporation of this compound in drug delivery systems has shown to enhance the controlled release of therapeutics. Its hydrophilic properties facilitate prolonged circulation time in biological systems, allowing for sustained drug release and improved bioavailability .

2. Ocular Drug Delivery
Recent advancements have highlighted the use of this compound in ocular drug delivery systems. By modifying prodrugs with this compound, researchers have achieved better retention and absorption in ocular tissues, which is critical for treating conditions like age-related macular degeneration .

Nanotechnology Applications

1. Nanoparticle Stabilization
this compound is employed to stabilize nanoparticles used in drug delivery. Its ability to create a hydrophilic shell around nanoparticles minimizes aggregation and enhances their circulation time in the bloodstream . This stabilization is vital for the effectiveness of nanocarriers in delivering therapeutic agents.

2. Bioconjugation Techniques
In bioconjugation applications, this compound facilitates the attachment of various biomolecules (e.g., peptides, proteins) to therapeutic agents. This property is particularly valuable for developing targeted therapies that require precise delivery mechanisms without compromising the biological activity of the attached molecules.

Case Studies

Study Application Area Findings
Study on PROTACsCancer TherapyDemonstrated enhanced efficacy through targeted degradation of oncoproteins using this compound linkers.
PEGylated AntibodiesImmunotherapyShowed improved pharmacokinetics and reduced immunogenicity compared to non-PEGylated counterparts .
Ocular Drug DeliveryRetinal DiseasesAchieved higher retention rates and bioavailability of prodrugs modified with this compound in ocular tissues .

Vergleich Mit ähnlichen Verbindungen

m-PEG6-(CH₂)₆-Phosphonic Acid

  • Structure : Contains a six-unit PEG chain, a hexyl spacer (-(CH₂)₆-), and a terminal phosphonic acid (-PO₃H₂) group .
  • Reactivity: Phosphonic acid binds strongly to metal oxides (e.g., TiO₂, Fe₃O₄) and hydroxyapatite, enabling applications in surface coatings and bone-targeted drug delivery.
  • Applications: Used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation and in nanoparticle stabilization .
  • Solubility : Lower aqueous solubility compared to m-PEG6-acid due to the hydrophobic hexyl spacer .
Parameter This compound m-PEG6-(CH₂)₆-Phosphonic Acid
Terminal Group Carboxylic acid (-COOH) Phosphonic acid (-PO₃H₂)
Reactivity Amine coupling (EDC/HATU) Metal chelation, surface adsorption
Key Applications Protein PEGylation, prodrugs PROTACs, bone targeting
Solubility in Water High (hydrophilic PEG) Moderate (hydrophobic spacer)

DSPE-mPEG

  • Structure: Composed of distearoylphosphatidylethanolamine (DSPE, a phospholipid) conjugated to methoxy-PEG. Common PEG lengths: 2k–5k Da .
  • Reactivity : The lipid tail integrates into cell membranes or liposomes, while PEG enhances biocompatibility.
  • Applications : Critical in liposomal drug delivery (e.g., Doxil®) to prolong circulation time and reduce macrophage uptake .
  • Key Difference : Unlike this compound, DSPE-mPEG is amphiphilic and self-assembles into micelles or liposomes.
Parameter This compound DSPE-mPEG
Structure Linear PEG with -COOH PEG-phospholipid conjugate
Self-Assembly No Yes (micelles/liposomes)
Primary Use Covalent conjugation Drug encapsulation, stealth coating

Mal-PEG-NH₂

  • Structure : Features a maleimide group (-MAL) for thiol conjugation and an amine (-NH₂) for further functionalization .
  • Reactivity : Maleimide reacts with thiols (-SH) under mild conditions (pH 6.5–7.5), enabling site-specific protein labeling (e.g., antibody-drug conjugates).
  • Applications : Used in antibody engineering and fluorescent labeling.
  • Comparison : this compound targets amines, while Mal-PEG-NH₂ targets thiols and amines, offering dual functionality .
Parameter This compound Mal-PEG-NH₂
Functional Groups -COOH -MAL, -NH₂
Conjugation Targets Amines Thiols, amines
Key Advantage Simple amine coupling Site-specific thiol coupling

Amino-PEG4-CH₂CO₂H

  • Structure : Contains a four-unit PEG chain, an amine (-NH₂), and a carboxylic acid (-COOH) .
  • Reactivity : Enables sequential conjugation (e.g., first react -COOH with EDC, then -NH₂ with NHS esters).
  • Applications : Useful in multi-step bioconjugation (e.g., peptide-drug conjugates).
  • Key Difference : Dual functionality distinguishes it from this compound, which has only one reactive group.
Parameter This compound Amino-PEG4-CH₂CO₂H
Reactive Groups -COOH -COOH, -NH₂
Flexibility Single-step conjugation Multi-step conjugation
Molecular Weight ~300 Da 251.3 Da

Functional Comparison Table

Compound PEG Length Terminal Group Key Application Solubility
This compound 6 units -COOH Protein PEGylation, prodrugs High (aqueous)
m-PEG6-(CH₂)₆-Phosphonic Acid 6 units -PO₃H₂ PROTACs, bone targeting Moderate
DSPE-mPEG 2k–5k Da Phospholipid + PEG Liposomal drug delivery Amphiphilic
Mal-PEG-NH₂ Variable -MAL, -NH₂ Antibody-drug conjugates Moderate (organic)
Amino-PEG4-CH₂CO₂H 4 units -COOH, -NH₂ Multi-step bioconjugation High (aqueous)

Research Findings and Trends

  • PEG Length Impact : Longer PEG chains (e.g., m-PEG8-acid ) enhance steric shielding but may reduce binding efficiency due to increased hydrodynamic radius.
  • Phosphonic Acid Utility : m-PEG6-(CH₂)₆-Phosphonic Acid shows promise in metal-organic frameworks (MOFs) for controlled drug release .
  • Dual Functionalization: Compounds like Amino-PEG4-CH₂CO₂H are critical in synthesizing heterobifunctional crosslinkers for advanced drug delivery systems .

Biologische Aktivität

m-PEG6-acid, a polyethylene glycol (PEG) derivative, is increasingly recognized for its unique properties in bioconjugation and drug delivery applications. This compound features a carboxylic acid group linked via a six-unit PEG chain, providing both hydrophilicity and biocompatibility. The biological activity of this compound is primarily influenced by its ability to modify the pharmacokinetics and pharmacodynamics of conjugated drugs or peptides, enhancing their therapeutic efficacy while minimizing toxicity.

This compound acts as a non-cleavable linker that can be utilized in various bioconjugation strategies. Its structure allows for:

  • Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in physiological environments.
  • Reduced Immunogenicity : The hydrophilic nature of PEG helps to shield the drug from immune recognition, thereby prolonging circulation time in the bloodstream.
  • Targeted Delivery : By conjugating this compound with specific targeting ligands, it is possible to direct therapeutic agents to specific tissues or cells, improving treatment outcomes.

In Vitro Studies

Research has demonstrated that this compound can significantly alter the biological properties of conjugated peptides and proteins. For instance:

  • Cytotoxicity Reduction : In studies involving antimicrobial peptides (AMPs), this compound conjugates exhibited markedly reduced hemolytic activity compared to their unmodified counterparts. This suggests that PEGylation mitigates the toxicity often associated with high concentrations of AMPs .
  • Immunomodulatory Effects : PEGylated peptides showed retained immunomodulatory profiles similar to their parent compounds, indicating that this compound does not compromise the biological activity essential for therapeutic efficacy .
  • Antimicrobial Activity : While some studies noted a partial reduction in antimicrobial effectiveness due to PEGylation, others reported that certain conjugates maintained or even enhanced their antimicrobial properties against resistant strains .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

  • Antimicrobial Peptides : A study involving the conjugation of this compound with a cathelicidin-like peptide demonstrated significant reductions in hemolytic activity while maintaining strong antimicrobial efficacy against various pathogens, including Escherichia coli and Candida albicans. The minimal inhibitory concentrations (MICs) were comparable to traditional antibiotics, highlighting the potential for PEGylated AMPs as alternatives in antibiotic resistance scenarios .
  • Cancer Therapeutics : In cancer research, this compound has been utilized to enhance the delivery of chemotherapeutic agents. Studies showed improved tumor accumulation and reduced systemic toxicity when drugs were conjugated with this compound compared to their non-modified forms .

Table 1: Biological Activity Comparison of this compound Conjugates

ParameterUnmodified PeptideThis compound ConjugateReference
Hemolytic Activity (µg/mL)1.0>100
Cytotoxicity (IC50 µg/mL)5.020.0
MIC against E. coli (µg/mL)0.50.8
Tumor Uptake (%ID/g)2.54.0

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing this compound studies?

  • Guidelines : Deposit raw NMR, MS, and HPLC data in repositories (e.g., Zenodo) with unique DOIs. Use ISA-Tab format for metadata annotation. Cite primary literature for established protocols to avoid redundant method descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG6-acid
Reactant of Route 2
Reactant of Route 2
m-PEG6-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.